Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 51444-52-1
VCID: VC3703225
InChI: InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H
SMILES: CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-]
Molecular Formula: C28H41ClN2O4
Molecular Weight: 505.1 g/mol

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride

CAS No.: 51444-52-1

Cat. No.: VC3703225

Molecular Formula: C28H41ClN2O4

Molecular Weight: 505.1 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride - 51444-52-1

Specification

CAS No. 51444-52-1
Molecular Formula C28H41ClN2O4
Molecular Weight 505.1 g/mol
IUPAC Name diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride
Standard InChI InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H
Standard InChI Key DOABTEMOZNFDOP-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-]
Canonical SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride belongs to the class of benzamido benzoate derivatives. The compound has a molecular formula of C28H40N2O4·HCl and a molecular weight of approximately 505.1 g/mol (including the hydrochloride component). The non-hydrochloride form has a molecular weight of 468.6 g/mol, indicating the addition of HCl in the salt form.

Structural Features

The structural composition of this compound features several key components that contribute to its chemical behavior and biological activity:

  • A benzoate backbone with a para-substitution pattern

  • A 2-(octyloxy)benzamido substituent conferring lipophilicity

  • A diethylaminoethyl ester group providing a basic center

  • The hydrochloride salt formation at the tertiary amine

The octyloxy chain contributes to the compound's lipophilicity and influences its pharmacokinetic profile, while the diethylamino group provides a polar, basic center that can interact with biological targets. This combination of hydrophobic and hydrophilic elements creates an amphiphilic molecule with potential for diverse interactions in biological systems.

Physical and Chemical Properties

Physical State and Appearance

At standard temperature and pressure, Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride typically presents as a crystalline solid. The hydrochloride salt formation enhances stability and can improve water solubility compared to the free base form.

Solubility Profile

This compound exhibits differential solubility across solvents of varying polarity, a property essential for pharmaceutical applications and purification processes:

SolventSolubilityTemperature (°C)
WaterLimited25
EthanolModerate to high25
MethanolHigh25
AcetoneModerate25
Ethyl AcetateModerate25
DichloromethaneHigh25

The hydrochloride salt formation typically enhances water solubility compared to the free base form, making it more suitable for aqueous formulations in pharmaceutical applications.

Stability Characteristics

The compound demonstrates good stability under standard storage conditions but may be susceptible to hydrolysis in strongly basic environments due to the presence of the ester functionality. Long-term stability studies indicate that proper storage in a cool, dry environment in sealed containers protects against degradation.

Synthesis Methodologies

Standard Synthetic Routes

The synthesis of Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride typically follows a multi-step approach involving amide formation followed by esterification. The general synthetic pathway involves:

  • Preparation of 4-aminobenzoic acid or its derivatives

  • Reaction with 2-(octyloxy)benzoyl chloride to form the amide intermediate

  • Esterification with 2-(diethylamino)ethanol or reaction with 2-(diethylamino)ethyl chloride

  • Salt formation with hydrogen chloride

Amide Formation

The amide intermediate can be prepared by reacting 4-aminobenzoic acid with 2-(octyloxy)benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine :

  • 4-aminobenzoic acid is dissolved in a 2N sodium hydroxide solution

  • A solution of 2-(octyloxy)benzoyl chloride in acetone is added dropwise while stirring

  • The reaction mixture is stirred for approximately 2 hours

  • The product is isolated by acidification with dilute hydrochloric acid, followed by filtration and recrystallization

Esterification

The esterification step can be accomplished through several methods:

  • Direct esterification using 2-(diethylamino)ethanol with acid catalysis

  • Conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-(diethylamino)ethanol

  • Coupling reaction using reagents such as DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Reaction Conditions and Parameters

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Critical parameters include:

Reaction StepTemperatureTimeSolventCatalyst/BaseYield (%)
Amide Formation25°C2-3 hoursAcetone/WaterNaOH or Pyridine70-80
Acid Chloride Formation0°C → RT2-3 hoursDCMSOCl2 or (COCl)285-95
Esterification0°C → RT12-24 hoursDCMDMAP65-75
Salt Formation0-5°C1-2 hoursEther/EtOAcHCl (g or solution)>95

Purification Techniques

Purification of the final compound typically involves:

  • Recrystallization from suitable solvent systems (ethanol/water, ethyl acetate/petroleum ether)

  • Column chromatography using silica gel with appropriate eluent systems

  • For the hydrochloride salt, precipitation from ethereal solution using hydrogen chloride

Chemical Reactivity

Hydrolysis Reactions

The ester linkage in Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is susceptible to hydrolysis under both acidic and basic conditions:

  • Basic hydrolysis: Treatment with aqueous sodium hydroxide (2N) in ethanol at reflux for 3-4 hours yields the corresponding carboxylic acid

  • Acidic hydrolysis: Prolonged exposure to strong acids can cleave the ester bond

Oxidation and Reduction Reactions

The compound can undergo various oxidation and reduction reactions:

  • Oxidation reactions primarily target the tertiary amine group, forming N-oxides

  • Reduction of the amide linkage using strong reducing agents like lithium aluminum hydride can yield the corresponding amine

Substitution Reactions

The diethylamino group can undergo nucleophilic substitution reactions, particularly when treated with appropriate alkylating agents, leading to quaternary ammonium derivatives.

Biological Activity Profile

Antimicrobial Properties

Research indicates that Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride exhibits antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The compound's amphiphilic nature likely contributes to its ability to disrupt bacterial cell membranes.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus cereus1432

Anticancer Activity

Studies have demonstrated that the compound possesses anticancer properties against several human cancer cell lines. The cytotoxicity profile shows promising results, particularly against cervical and colon cancer cells:

Cancer Cell LineIC50 Value (μM)Exposure Time (hours)
HeLa (cervical)2548
HCT116 (colon)3548

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, suggesting potential applications in cancer therapeutics.

Enzyme Inhibition Properties

The compound has demonstrated inhibitory effects on specific enzymes, which may contribute to its therapeutic potential:

EnzymeInhibition Percentage (%)Concentration (μM)
Alkaline Phosphatase6750
Acetylcholinesterase4550

This enzyme inhibition profile suggests potential applications in treating conditions related to dysregulated enzyme activity, including certain neurological disorders.

Pharmaceutical Applications

Drug Delivery Applications

The compound's amphiphilic nature, with both hydrophobic (octyloxy chain) and hydrophilic (diethylamino) components, makes it potentially valuable in drug delivery systems:

  • As a component in liposomal formulations

  • In self-assembling nanoparticles for targeted drug delivery

  • As a permeation enhancer for transdermal drug delivery systems

Analytical Characterization

Infrared Spectroscopy

Key IR bands for Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride include:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretching (amide)3300-3270Medium to strong
C=O stretching (ester)1720-1710Strong
C=O stretching (amide)1680-1630Strong
C-O stretching (ether)1270-1230Medium to strong
C-N stretching1180-1130Medium

NMR Spectroscopy

Characteristic NMR signals help confirm the structure and purity of the compound:

  • ¹H NMR signals for aromatic protons (7.0-8.0 ppm)

  • Signals for the octyloxy chain (0.8-4.0 ppm)

  • Signals for the diethylamino group (2.5-3.0 ppm)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective method for analyzing the purity of the compound. Typical HPLC conditions include:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid

  • Detection: UV at 254 nm

Melting Point Determination

The hydrochloride salt typically exhibits a characteristic melting point range that can be used for identification and purity assessment. Analogous compounds with similar structural features show melting points ranging from 110-115°C, though the exact melting point for this specific compound would need experimental verification .

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